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molecular formula C14H19NO2 B169596 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene CAS No. 102121-55-1

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Cat. No. B169596
M. Wt: 233.31 g/mol
InChI Key: ZABFOFGWNHHHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923579B2

Procedure details

A mixture of HNO3 [63%] (0.94 mL) and H2SO4 (1.5 mL) was added to 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene 5 (2.0 g, 10.6 mmol) at −10° C. and the reaction mixture was stirred for 1 h. The reaction mixture was poured into ice:water and the product was extracted with CH2Cl2. The organic layer was washed with NaOH (1N), H2O, brine, dried over MgSO4 to give after solvent evaporation 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (1.87 g, 76%). ref. Kagechika, H., Kawachi, E., Hashimoto, Y., Shudo, K., Himi T., J. Med. Chem., 31, 2182-2192, 1988. To a stirred solution of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (0.593 g, 2.5 mmol) in glacial acetic acid (10 mL) was added iron powder (0.77, 13.8 mmol) over a period of 15 min. The reaction mixture was stirred at 60° C. for 3 hours. The volatiles were evaporated and the resulting oil was partitioned between EtOAc and water. Organics extracts were washed with brine, dried over MgSO4 to obtain 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine 6 (0.232 g, 46% yield) as a brown solid.
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.593 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.8 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.OS(O)(=O)=O.CC1(C)C2C(CC=CC=2)C(C)(C)CC1.[CH3:24][C:25]1([CH3:40])[C:34]2[C:29](=[CH:30][C:31]([N+:35]([O-])=O)=[CH:32][CH:33]=2)[C:28]([CH3:39])([CH3:38])[CH2:27][CH2:26]1>C(O)(=O)C.[Fe]>[CH3:24][C:25]1([CH3:40])[CH2:26][CH2:27][C:28]([CH3:39])([CH3:38])[C:29]2[CH:30]=[C:31]([NH2:35])[CH:32]=[CH:33][C:34]1=2

Inputs

Step One
Name
Quantity
0.94 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene
Quantity
2 g
Type
reactant
Smiles
CC1(CCC(C2CC=CC=C12)(C)C)C
Step Three
Name
Quantity
0.593 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)[N+](=O)[O-])(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
13.8 mmol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
water and the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with NaOH (1N), H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after solvent evaporation 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene (1.87 g, 76%)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was partitioned between EtOAc and water
WASH
Type
WASH
Details
Organics extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.232 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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